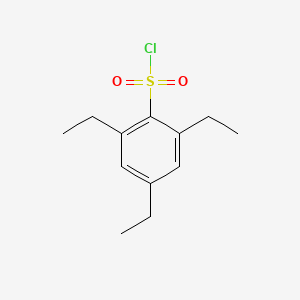

2,4,6-Triethylbenzene-1-sulfonyl chloride

Description

2,4,6-Triethylbenzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with three ethyl groups at the 2, 4, and 6 positions and a sulfonyl chloride functional group at the 1-position. It serves as a critical building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The compound is stored under inert atmosphere at room temperature, indicating moderate stability under standard conditions .

Properties

IUPAC Name |

2,4,6-triethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2S/c1-4-9-7-10(5-2)12(16(13,14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUYHOFATLEZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)S(=O)(=O)Cl)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triethylbenzene-1-sulfonyl chloride can be synthesized through the reaction of 2,4,6-triethylbenzene with chlorosulfonic acid. The reaction typically involves the following steps:

Reaction Setup: 2,4,6-Triethylbenzene is added to a reaction vessel containing chlorosulfonic acid.

Reaction Conditions: The mixture is stirred at a low temperature (0°C) to control the exothermic nature of the reaction.

Completion: The reaction is allowed to proceed for a specified duration, after which the product is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Raw Materials: Sourcing high-purity 2,4,6-triethylbenzene and chlorosulfonic acid.

Reaction Control: Utilizing advanced equipment to maintain optimal reaction conditions and ensure safety.

Purification: Employing techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed through oxidation.

Scientific Research Applications

2,4,6-Triethylbenzene-1-sulfonyl chloride is utilized in various scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,4,6-triethylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of new chemical bonds.

Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electron-rich substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Group Variations

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 2,4,6-triethylbenzene-1-sulfonyl chloride with analogous compounds:

Table 1: Comparative Properties of Selected Sulfonyl Chlorides

Key Differences and Implications

Substituent Effects: Ethyl vs. However, the triisopropyl compound’s bulkier groups may improve selectivity in sterically demanding reactions . Ethyl vs. Fluoro Groups: Fluorinated derivatives (e.g., 2,4,6-trifluoro) exhibit stronger electron-withdrawing effects, increasing electrophilicity of the sulfonyl chloride group compared to the electron-donating ethyl groups in this compound. This makes fluorinated analogs more reactive in SNAr (nucleophilic aromatic substitution) reactions .

Stability and Handling :

- The triethyl compound’s storage at room temperature under inert atmosphere contrasts with the triisopropyl analog, which requires refrigeration. This suggests greater stability for the triethyl derivative under standard conditions .

- The trifluoro analog carries significant hazards (H314: skin corrosion) and is classified under UN 3265 (Class 8), similar to other sulfonyl chlorides, necessitating stringent handling protocols .

Cost Considerations :

- This compound is priced lower (€1,030.00/500 mg) compared to other sulfonyl chlorides (e.g., a structurally unspecified compound at €1,417.00/500 mg), making it a cost-effective choice for industrial applications .

Biological Activity

2,4,6-Triethylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound known for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition effects, supported by case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H15ClO2S

- Molecular Weight : 250.76 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve:

- Inhibition of key enzymes : This leads to disruption of bacterial cell wall synthesis.

- Membrane integrity disruption : The compound may interact with the cell membrane, causing leakage of cellular contents.

A study conducted by BenchChem demonstrated its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

This compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through:

- Targeting signaling pathways : The compound may inhibit pathways involved in cell proliferation.

- Inducing oxidative stress : This leads to increased reactive oxygen species (ROS) within cancer cells.

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines indicate a promising therapeutic index .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| A549 (Lung) | 15.7 |

| HeLa (Cervical) | 10.3 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes which are involved in inflammatory processes. Inhibitory studies revealed:

- COX-2 Inhibition : The compound showed significant inhibition of COX-2 with an IC50 value of 8 µM.

- Potential as an anti-inflammatory agent : This suggests a dual role in both anticancer and anti-inflammatory therapies .

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial activity of various sulfonyl chlorides including this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with notable effectiveness against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity in Cancer Cells :

- Research involving MDA-MB-231 and A549 cells demonstrated that treatment with the compound resulted in dose-dependent decreases in cell viability. Flow cytometry analysis confirmed apoptosis induction as a primary mode of action.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The sulfonyl group plays a crucial role in binding to target proteins.

- Interactions with specific molecular targets lead to modulation of critical biological pathways involved in cell survival and proliferation.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2,4,6-triethylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of triethylbenzene followed by chlorination. A common approach involves reacting triethylbenzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C), followed by treatment with thionyl chloride (SOCl₂) to replace the hydroxyl group with chlorine . Key variables for optimization include:

- Solvent choice : Anhydrous dichloromethane or chloroform minimizes side reactions.

- Temperature : Lower temperatures (e.g., 0°C) reduce decomposition during sulfonation.

- Catalyst : Pyridine or DMAP can enhance chlorination efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Look for aromatic proton signals (δ 7.2–7.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂).

- ¹³C NMR : Confirm sulfonyl chloride (C-SO₂Cl) at δ ~140 ppm and ethyl carbons (δ 10–15 ppm for CH₃, δ 25–30 ppm for CH₂) .

- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .

- Elemental Analysis : Match experimental C, H, S, and Cl percentages to theoretical values.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent light-induced degradation . Pre-dry storage containers and use molecular sieves to maintain anhydrous conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Contradictions often arise from solvent polarity, nucleophile strength, or trace water. To address this:

- Control experiments : Compare reactivity in anhydrous vs. wet solvents (e.g., THF vs. DMF with 1% H₂O).

- Kinetic studies : Monitor reaction progress via HPLC or LC-MS to identify intermediates or side products .

- DFT calculations : Model electronic effects of ethyl substituents on the sulfonyl chloride’s electrophilicity .

Q. What strategies are effective for optimizing regioselectivity in sulfonamide derivatization using this compound?

- Methodological Answer : Regioselectivity is influenced by steric hindrance from ethyl groups. Strategies include:

- Nucleophile tuning : Use bulky amines (e.g., tert-butylamine) to favor attack at less hindered positions.

- Temperature modulation : Higher temperatures (40–60°C) may overcome steric barriers but risk decomposition.

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can direct coupling reactions to specific sites .

Q. How can computational modeling predict the biological interactions of derivatives synthesized from this compound?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model interactions between sulfonamide derivatives and target enzymes (e.g., carbonic anhydrase).

- QSAR studies : Correlate substituent effects (e.g., ethyl group position) with bioactivity data to design optimized analogs .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) early in drug design .

Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts) across literature sources?

- Methodological Answer :

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) .

- Standardized protocols : Use deuterated solvents with consistent purity levels and internal standards (e.g., TMS) for NMR .

- Collaborative verification : Share raw spectral data via repositories like PubChem or Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.